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CAS No.: 871709-84-1
Cat. No.: B3002795

Get Quote

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of

modern agricultural science. Central to this endeavor is the identification of chemical scaffolds
that can be readily modified to generate diverse libraries of bioactive compounds. The indazole
nucleus, a bicyclic aromatic heterocycle, has emerged as one such "privileged scaffold."[1][2]
While its derivatives are extensively explored in medicinal chemistry for a range of activities
including anti-tumor and anti-inflammatory properties, their potential in agriculture is a rapidly
growing field of interest.[3][4]

This guide focuses on a key building block: 3-amino-1H-indazole-5-carboxylic acid (CAS No:
871709-84-1). Its structure is particularly valuable for agrochemical discovery due to three key
features:

e The Indazole Core: It acts as a bioisostere of the natural indole ring, the foundation of crucial
plant hormones like Indole-3-acetic acid (IAA), suggesting inherent biological relevance.[5]
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e The Amine Group (C3-position): A versatile nucleophilic handle for forming amides,
sulfonamides, and other derivatives.

e The Carboxylic Acid Group (C5-position): An essential functional group for creating esters,
amides, and for modulating the compound's solubility and transport properties within a plant.

This document serves as a comprehensive technical guide for researchers and scientists. It
moves beyond simple descriptions to provide detailed, field-proven protocols and explain the
scientific rationale behind experimental design, empowering teams to leverage this versatile
molecule in their discovery pipelines.

Section 1: Compound Profile and Handling

Before commencing any experimental work, a thorough understanding of the starting material's
properties and handling requirements is essential.

Property Data Source(s)

) 3-amino-1H-indazole-5-
Chemical Name ] ] [6]
carboxylic acid

CAS Number 871709-84-1 [6][7]
Molecular Formula CsH7N30:2 [6][8]
Molecular Weight 177.16 g/mol [6]1[8]
Appearance Off-white to light yellow powder  [6]
Purity Typically 295% [6]

Store in a cool, dry, well-
Storage ]

ventilated area

Avoid dust formation. Use

personal protective equipment

(gloves, safety glasses, lab
Safety

coat). Consult the Safety Data
Sheet (SDS) from your

supplier for full details.
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Section 2: Rationale for Use in Agrochemical
Discovery

The primary application of 3-amino-1H-indazole-5-carboxylic acid is not as a final, active

agrochemical, but as a foundational scaffold for creating novel derivatives. The logic for this

approach is grounded in established bioactivity of related compounds.

Herbicidal Potential (Auxin Mimicry): The most compelling rationale comes from research on
synthetic auxins. Natural auxin (IAA) is an indole derivative that regulates numerous aspects
of plant growth. Herbicides like 2,4-D and dicamba mimic IAA, causing uncontrolled growth
and eventual death in susceptible plants. Recently, novel picolinic acid herbicides
incorporating an indazole scaffold have been shown to exhibit potent herbicidal activity,
suggesting they function through a similar auxin-related mechanism.[5] The structural
similarity of the indazole core to indole makes it a prime candidate for designing new auxin-
mimicking herbicides.

Fungicidal Potential: Heterocyclic compounds are mainstays in fungicide development. For
example, imidazole derivatives are known to inhibit the biosynthesis of ergosterol, a critical
component of fungal cell membranes.[9] The indazole scaffold offers a different, yet
biologically active, core from which to build and screen for novel antifungal activities against
pathogens like Fusarium graminearum or Botrytis cinerea.

Insecticidal & Plant Growth Regulation (PGR) Potential: The broader class of indole
derivatives has been successfully developed into insecticides and plant growth regulators.
[10][11] Given that the indazole ring can be considered a bioisostere of indole, it is logical to
explore libraries derived from 3-amino-1H-indazole-5-carboxylic acid for these activities as
well. This could involve disruption of insect hormonal pathways or modulation of plant
development, such as root formation.[9]

Section 3: Core Application Workflow: Synthesis of
a Carboxamide Derivative Library

The dual functionality of 3-amino-1H-indazole-5-carboxylic acid allows for selective
derivatization. The following workflow details the synthesis of a diverse library of N-substituted
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carboxamides at the C5 position, a common and effective strategy for exploring structure-

activity relationships (SAR).[12][13]

Synthesis Workflow

1. Starting Material
3-amino-1H-indazole-
5-carboxylic acid

I
Improves regioselectivity

I

I

2. Amine Protection (Optional)
Protect C3-amino group

(e.g., Boc anhydride)
Ly

3. Carboxylic Acid Activation
EDC, HOBT in DMF

orms activated ester

5. Deprotection (If B performed)
Acidic conditions (e.g., TFA)

7. Characterization
LC-MS, 1H NMR

Purified Derivative Library

for Bio-Screening

Direct route (potential for
side reactions at C3-amino)

If no protection used
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Caption: Workflow for synthesizing a carboxamide library from 3-amino-1H-indazole-5-
carboxylic acid.

Protocol 1: Synthesis of N-Aryl-3-amino-1H-indazole-5-
carboxamides

Rationale: This protocol employs a standard peptide coupling reaction to form a robust amide
bond. Carbodiimide (EDC) activates the carboxylic acid, while HOBt suppresses side reactions
and improves efficiency. This method is widely applicable to a vast range of commercially
available amines, allowing for the creation of a large and diverse library for screening.[12]

Materials:

3-amino-1H-indazole-5-carboxylic acid

e Substituted amine (e.g., 4-chloroaniline, benzylamine, morpholine)
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCI)

e Hydroxybenzotriazole (HOB)

¢ N,N-Dimethylformamide (DMF), anhydrous

o Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

o Ethyl acetate (EtOAC)

o Saturated sodium bicarbonate (NaHCO3) solution

¢ Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
e Round-bottom flasks, magnetic stir bars, nitrogen atmosphere setup

Procedure:
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Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-
amino-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

Coupling Agent Addition: To the stirred solution, add HOBt (1.2 eq) and EDC-HCI (1.2 eq).
Stir the mixture at room temperature for 15-20 minutes. The formation of an activated ester
intermediate is crucial for the subsequent reaction.

Base and Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture,
followed by the dropwise addition of a base such as TEA (3.0 eq). The base is necessary to
neutralize the hydrochloride salt of EDC and the HOBt, driving the reaction forward.

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor
the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic
acid is consumed.

Work-up:
o Pour the reaction mixture into a separatory funnel containing water.
o Extract the agueous phase three times with ethyl acetate.

o Combine the organic layers and wash sequentially with saturated NaHCOs solution (to
remove unreacted acid and HOBt) and brine.

o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure.

Purification: The resulting crude solid or oil is then purified. This is a critical step to ensure
that biological activity is attributable to the target compound.

o Column Chromatography: Use silica gel with a suitable eluent system (e.g., a gradient of
ethyl acetate in hexanes) to isolate the pure product.

o Recrystallization: If the product is a solid, recrystallization from a suitable solvent system
(e.g., ethanol/water) can be an effective purification method.
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e Characterization: Confirm the structure and purity of the final compound using standard
analytical techniques such as *H NMR and LC-MS.

Section 4: Protocols for Agrochemical Bio-
Screening

Once a library of derivatives has been synthesized, a tiered screening approach is employed to
identify lead compounds.
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Caption: A tiered workflow for screening synthesized derivatives for agrochemical activity.
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Protocol 2: Primary Herbicidal Activity Assay
(Arabidopsis Root Elongation)

Rationale: This assay is a rapid and sensitive method to identify compounds with potential
herbicidal activity, particularly those that may act as auxin mimics.[5] Arabidopsis thaliana is a
model organism with a rapid life cycle and well-understood genetics. Root growth is highly
sensitive to hormonal imbalances, making it an excellent indicator of phytotoxicity.

Materials:

e Synthesized indazole derivatives

o Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

e Murashige and Skoog (MS) medium, including vitamins

e Sucrose

e Agar

o Petri plates (square, 100x100 mm)

» Positive Controls: Indole-3-acetic acid (IAA), 2,4-Dichlorophenoxyacetic acid (2,4-D)
» Negative Control: DMSO (or the solvent used to dissolve compounds)
e Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

o Seed Sterilization: Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1
minute, followed by 10 minutes in a 20% bleach solution with a drop of Tween-20, and finally
rinsing 4-5 times with sterile deionized water.

¢ Plating: Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize
germination.
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» Media Preparation: Prepare MS agar medium according to the manufacturer's instructions.
After autoclaving and cooling to ~50°C, add the test compounds.

o Stock Solutions: Prepare 100 mM stock solutions of each synthesized derivative and
control in DMSO.

o Working Concentration: Add the stock solution to the molten agar to achieve the final
desired screening concentration (e.g., 100 uM). Ensure the final DMSO concentration is
consistent across all plates and does not exceed 0.1%. Prepare a negative control plate
containing only DMSO.

e Assay Setup:
o Pour the media into square petri plates and allow them to solidify.

o Using a sterile pipette tip, carefully place 10-15 stratified seeds in a straight line near the
top of each plate.

o Seal the plates with breathable tape and place them vertically in a growth chamber.

o Data Collection: After 5-7 days of growth, remove the plates and scan them using a flatbed
scanner to create a high-resolution image.

e Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length of
each seedling. Calculate the average root length for each treatment. Express the data as a
percentage of inhibition relative to the negative control:

o % Inhibition = (1 - (Avg Root Length_Treatment / Avg Root Length_Control)) * 100

Expected Results: The negative control (DMSO) should exhibit long, healthy roots. The positive
controls (IAA, 2,4-D) will show severe root growth inhibition. Synthesized derivatives that cause
significant inhibition (e.g., >50%) are considered "hits" and are prioritized for secondary
screening to determine their ECso values.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth
Inhibition)
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Rationale: This assay directly assesses the ability of a compound to inhibit the growth of a
target fungal pathogen. It is a standard primary screen in the development of fungicides.[14]
Potato Dextrose Agar (PDA) is a common, nutrient-rich medium that supports the growth of a
wide range of fungi.

Materials:

» Actively growing cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)
on PDA plates.

o Potato Dextrose Agar (PDA)

e Synthesized indazole derivatives

» Positive Control: A commercial fungicide (e.g., Prochloraz, an imidazole fungicide)[9]

e Negative Control: DMSO

» Sterile petri plates (90 mm diameter)

« Sterile cork borer (5 mm diameter)

Procedure:

o Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and
cool to ~50°C.

o Compound Incorporation: Similar to the herbicide assay, add stock solutions of your
synthesized derivatives and controls to the molten PDA to achieve a final screening
concentration (e.g., 50 pug/mL). Pour the amended media into petri plates and allow to
solidify.

 Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an
actively growing fungal culture plate.

 Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared
plate (treatment and control).
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o Growth Measurement: Incubate the plates in the dark at the optimal growth temperature for
the fungus (e.g., 25°C). Measure the diameter of the fungal colony in two perpendicular
directions daily until the colony on the negative control plate has reached near the edge of
the plate.

e Analysis: Calculate the average colony diameter for each treatment. Determine the percent
inhibition of mycelial growth relative to the negative control:

o % Inhibition = (1 - (Avg Diameter_Treatment / Avg Diameter_Control)) * 100

Expected Results: Compounds that show significant inhibition of fungal growth are selected for
further dose-response studies to determine their ICso values.

Section 5: Analytical Characterization

Analytical chemistry is crucial for confirming the identity and purity of synthesized compounds.

Protocol 4: General Purpose HPLC-UV Method for Purity
Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for
assessing the purity of small molecules.[15][16] A reverse-phase C18 column is versatile and
effective for separating compounds of moderate polarity like the indazole derivatives. UV
detection is suitable as the aromatic indazole core is a strong chromophore.

Materials & Equipment:

HPLC system with UV detector, autosampler, and column oven

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um particle size)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or Trifluoroacetic acid (TFA)

Sample vials
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Method:
e Mobile Phase Preparation:
o Mobile Phase A: 0.1% Formic Acid in Water
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o Sample Preparation: Dissolve a small amount of the purified derivative in a suitable solvent
(e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 1 mg/mL. Filter through a
0.45 pum syringe filter into an HPLC vial.

» HPLC Conditions:
o Flow Rate: 1.0 mL/min
o Column Temperature: 30°C
o Injection Volume: 10 uL
o UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)
o Gradient Program:
= 0-2 min: 10% B
» 2-15 min: Linear gradient from 10% to 95% B
» 15-18 min: Hold at 95% B
» 18-18.5 min: Linear gradient from 95% to 10% B
» 18.5-22 min: Hold at 10% B (re-equilibration)

e Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically
calculated based on the area percentage of the main peak relative to the total area of all
peaks. A pure compound should show a single major peak.
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Conclusion and Future Directions

3-amino-1H-indazole-5-carboxylic acid is a highly valuable and versatile starting material for
agrochemical research. Its structural similarity to natural plant hormones and its dual functional
handles for chemical modification make it an ideal scaffold for generating novel compound
libraries. The protocols outlined in this guide provide a robust framework for synthesizing,
screening, and analyzing derivatives for herbicidal and fungicidal activity. Future research
should focus on expanding the diversity of the synthesized libraries, exploring derivatization at
the C3-amino position, and conducting more advanced biological studies on promising "hit"
compounds to elucidate their mechanism of action and evaluate their potential in greenhouse
and field trials.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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